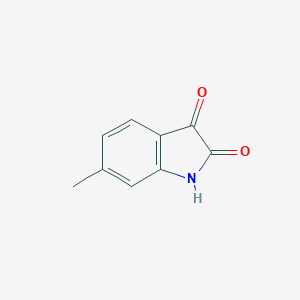

6-Methylisatin

Overview

Description

6-Methylisatin is a chemical compound with the molecular formula C9H7NO2 . It is used in the field of specialty chemicals .

Molecular Structure Analysis

The molecular structure of 6-Methylisatin and its derivatives has been studied using various techniques such as Natural Bonding Orbitals (NBOs) and the Lee-Yang-Parr correlation functional B3LYP with 6‐311++G(2d,2p) basis set . The study found that the HOMO‐LUMO energy gap values decreased by substitution for the 5‐fluoroisatin, 5‐chloroisatin, 5‐methylisatin and 5‐methoxyisatin compounds .

Chemical Reactions Analysis

In a study, a Henry reaction between N-methylisatin and nitromethane was examined . The reaction kinetics, its lack of dependence on mixing, kinetic isotope effect, and different salt effects with NaCl and Na2SO4 were rationalized .

Physical And Chemical Properties Analysis

6-Methylisatin is an orange to red solid . It has a molecular weight of 161.16 .

Scientific Research Applications

Anticancer Activity

6-Methylisatin derivatives have shown promising results in the field of cancer research. For instance, the incorporation of 3-hydroxy-4-methoxyphenyl substitution into the isatin-b-thiocarbohydrazones exhibited promising results against both Hela and COS-7 cell lines . The substitution of the pyridin-2-yl moiety to the 5-methylisatin-b-thiocarbohydrazone led to increased potency against these cell lines .

Anti-TB Activity

Isatin and its derivatives, including 6-Methylisatin, have shown significant anti-TB (Tuberculosis) activity . This makes them potential candidates for the development of new anti-TB drugs.

Antifungal Activity

6-Methylisatin and its derivatives have demonstrated antifungal properties . This suggests their potential use in the treatment of fungal infections.

Antimicrobial Activity

In addition to their antifungal properties, 6-Methylisatin derivatives have also shown antimicrobial activity . This broad-spectrum antimicrobial activity makes them promising candidates for the development of new antimicrobial agents.

Antioxidant Activity

6-Methylisatin and its derivatives have been found to possess antioxidant properties . Antioxidants play a crucial role in protecting the body from damage by free radicals, thus these compounds could be used in the development of new antioxidant drugs.

Anti-inflammatory Activity

Isatin derivatives, including 6-Methylisatin, have shown anti-inflammatory activity . This suggests their potential use in the treatment of inflammatory conditions.

Anticonvulsant Activity

6-Methylisatin derivatives have demonstrated anticonvulsant properties . This makes them potential candidates for the development of new anticonvulsant drugs.

Anti-HIV Activity

The two thiosemicarazone derivatives of 6-Methylisatin were tested against HIV and their antiviral efficacy was found to be concentration dependent . This suggests the potential of 6-Methylisatin derivatives in the development of anti-HIV therapies.

Safety and Hazards

Future Directions

The future directions of 6-Methylisatin research could involve further exploration of its role in biological processes . For instance, the crosstalk between m6A and circular RNAs is a promising area of research . Additionally, the role of N6-methyladenosine methylation in glioma provides another potential direction for future research .

Mechanism of Action

Target of Action

6-Methylisatin, a derivative of isatin, has been found to exhibit diverse pharmacological activities. The primary targets of 6-Methylisatin are believed to be enzymes such as COX-2 , alpha-amylase , and alpha-glucosidase . These enzymes play crucial roles in inflammation and diabetes, respectively .

Mode of Action

6-Methylisatin exhibits its anti-inflammatory action by targeting COX-2 and altering the TNF-a-induced expression of ICAM-1 . For antidiabetic action, it acts by inhibiting alpha-amylase and alpha-glucosidase . These interactions result in the suppression of inflammation and the reduction of blood sugar levels, respectively.

Biochemical Pathways

For instance, the inhibition of COX-2 can affect the prostaglandin synthesis pathway , leading to reduced inflammation . Similarly, the inhibition of alpha-amylase and alpha-glucosidase can impact the carbohydrate digestion pathway , resulting in lower blood sugar levels .

Pharmacokinetics

It is known that the compound has a molecular weight of 16116, which suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 6-Methylisatin’s action are largely dependent on its targets. By inhibiting COX-2, it can reduce inflammation at the cellular level . By inhibiting alpha-amylase and alpha-glucosidase, it can lower blood sugar levels . These effects can contribute to the compound’s therapeutic potential in treating conditions such as inflammation and diabetes.

properties

IUPAC Name |

6-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJUMJDSHGVFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920897 | |

| Record name | 6-Methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylisatin | |

CAS RN |

1128-44-5 | |

| Record name | Indole-2,3-dione, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-3(2H)-one 1,1-dioxide](/img/structure/B72375.png)